3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE is a complex organic compound characterized by the presence of multiple cyano groups and a hydroxy-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and further functionalization steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions include:
Oxidation: 1,2,2-TRICYANO-3-(4-OXO-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE.
Reduction: 1,2,2-TRIAMINO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL AMINE.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and used in various biological studies.
4-Hydroxy-3-methoxyphenyl-2-propanone: Utilized in flavor and fragrance industries and studied for its metabolic pathways.
Uniqueness
1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE is unique due to its multiple cyano groups and cyclopropyl ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C14H8N4O2 |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O2/c1-20-11-4-9(2-3-10(11)19)12-13(5-15,6-16)14(12,7-17)8-18/h2-4,12,19H,1H3 |
InChI Key |
MVUOCYAYTNRFNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C2(C#N)C#N)(C#N)C#N)O |
Origin of Product |
United States |
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